Xanthene-9-carboxylic acid
CAS No.: 82-07-5
Cat. No.: VC21110286
Molecular Formula: C14H10O3
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82-07-5 |
|---|---|
| Molecular Formula | C14H10O3 |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 9H-xanthene-9-carboxylic acid |
| Standard InChI | InChI=1S/C14H10O3/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H,15,16) |
| Standard InChI Key | VSBFNCXKYIEYIS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)O |
Introduction
Physical and Chemical Properties
Xanthene-9-carboxylic acid is identified by the Chemical Abstracts Service (CAS) registry number 82-07-5 and has the molecular formula C₁₄H₁₀O₃ . This compound has a molecular weight of 226.23 g/mol, reflecting its relatively compact structure despite containing a tricyclic core with a carboxylic acid functional group . The physical appearance of Xanthene-9-carboxylic acid is typically described as a white to off-white solid at room temperature.
The structure of Xanthene-9-carboxylic acid features the characteristic xanthene backbone with the carboxylic acid group attached at the central 9-position. This positioning of the carboxylic acid group provides the molecule with unique reactivity patterns that distinguish it from other xanthene derivatives. The carboxylic acid functional group imparts acidic properties to the molecule, allowing it to participate in acid-base reactions and form salts with appropriate bases.
Table 1: Physical and Chemical Properties of Xanthene-9-carboxylic acid
| Property | Value |
|---|---|
| CAS Number | 82-07-5 |
| Molecular Formula | C₁₄H₁₀O₃ |
| Molecular Weight | 226.23 g/mol |
| Physical Appearance | White to off-white solid |
| Structural Classification | Aromatic carboxylic acid |
| Core Structure | Xanthene (dibenzopyran) |
| Functional Group | Carboxylic acid at 9-position |
The chemical reactivity of Xanthene-9-carboxylic acid is primarily determined by its carboxylic acid group, which can undergo typical carboxylic acid reactions including esterification, amide formation, and reduction. Additionally, the xanthene core structure provides opportunities for further functionalization through various reactions targeting the aromatic rings. These chemical properties make Xanthene-9-carboxylic acid a versatile building block for synthesizing more complex molecules with specific properties and applications.
Synthesis Methods
Several methods have been developed for the synthesis of Xanthene-9-carboxylic acid, with varying degrees of efficiency and yield. One of the most common and efficient approaches involves the hydrolysis of Xanthene-9-carbonitrile (also referred to as 9-cyanoperbitol in some literature) under basic conditions . This method provides a high yield of the desired product and is suitable for both laboratory and industrial-scale production.
A detailed procedure for synthesizing Xanthene-9-carboxylic acid, as reported in the literature, involves the following steps:
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Dissolution of sodium hydroxide (50 g, 1.25 mol, 2.5 equivalents) in 120 mL of water
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Addition of 9-cyanoperbitol (103.5 g, 0.5 mol, 1.0 equivalent) with stirring to form a suspension
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Heating the mixture to 100°C under reflux conditions, allowing it to gradually become a clear solution
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Continued refluxing for 8 hours to ensure complete reaction
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Cooling to room temperature, followed by extraction with ethylene glycol dimethyl ether (200 mL × 2)
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Retention of the aqueous phase containing Xanthene-9-sodium formate solution
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Cooling the solution to 0-5°C and adding 6 mol/L dilute hydrochloric acid under stirring to adjust the pH to 1-2
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Collection of the precipitated solid by filtration and vacuum drying at 50°C
This synthesis method results in an off-white solid of Xanthene-9-carboxylic acid with a reported yield of 95.3% , demonstrating its high efficiency for obtaining the pure compound. The straightforward procedure and high yield make this approach particularly attractive for producing Xanthene-9-carboxylic acid on various scales.
Alternative synthesis routes for xanthene derivatives have also been reported in the literature, which could potentially be adapted for Xanthene-9-carboxylic acid. For example, one-pot condensation reactions using appropriate starting materials and catalysts can provide access to functionalized xanthenes that could be further modified to incorporate a carboxylic acid group at the 9-position .
Applications in Research
Xanthene-9-carboxylic acid has found numerous applications in scientific research, particularly in fields that leverage its unique structural properties and chemical reactivity. The compound's versatility makes it valuable in a wide range of research areas, from biological imaging to materials science .
Fluorescent Dyes Development
One of the most significant applications of Xanthene-9-carboxylic acid is in the development of fluorescent dyes for biological imaging. The compound serves as a key precursor in synthesizing fluorescent markers that enhance the visibility of cellular structures in microscopy . These fluorescent dyes are essential tools in modern biological research, enabling scientists to visualize cellular components, track molecular interactions, and study biological processes in real-time with high specificity and sensitivity.
The xanthene core structure provides an excellent scaffold for creating fluorophores with desirable optical properties, including high quantum yields, photostability, and tunable emission wavelengths. By incorporating appropriate substituents onto the Xanthene-9-carboxylic acid framework, researchers can develop fluorescent dyes with specific spectral characteristics tailored for particular applications in biological imaging and diagnostics.
Organic Synthesis
Xanthene-9-carboxylic acid serves as a key intermediate in organic synthesis, particularly in the production of xanthene derivatives with valuable chemical applications . The compound's reactive carboxylic acid group allows for various transformations, including esterification, amide formation, and reduction, providing access to a diverse array of functionalized xanthene compounds with specific properties.
As a building block in organic synthesis, Xanthene-9-carboxylic acid enables the creation of libraries of compounds with systematic structural variations for structure-activity relationship studies. This approach is particularly valuable in medicinal chemistry, where understanding the relationship between chemical structure and biological activity is essential for rational drug design and optimization.
Photodynamic Therapy
Research into photodynamic therapy (PDT) has explored the potential of Xanthene-9-carboxylic acid as a component in developing photosensitizing agents . PDT is a treatment approach that uses light-sensitive compounds to target and destroy cancer cells selectively when activated by light of specific wavelengths. The xanthene structure provides a suitable platform for developing photosensitizers with appropriate photophysical properties for PDT applications.
The incorporation of Xanthene-9-carboxylic acid derivatives in photodynamic therapy offers several advantages, including selective targeting of cancer cells, minimal invasiveness, and reduced systemic toxicity compared to conventional chemotherapy. Research in this area continues to advance, with ongoing efforts to optimize the photophysical properties and biological targeting capabilities of xanthene-based photosensitizers for improved clinical outcomes.
Polymer Chemistry
In polymer chemistry, Xanthene-9-carboxylic acid is incorporated into polymer formulations to improve properties such as thermal stability and fluorescence . These enhanced polymers find applications in advanced materials development, including specialty coatings, optical materials, and smart polymers with stimuli-responsive properties.
The integration of Xanthene-9-carboxylic acid into polymer systems can impart unique optical properties, enabling the development of fluorescent polymers for applications in sensing, imaging, and security features. Additionally, the rigid tricyclic structure of the xanthene core can enhance the mechanical and thermal properties of polymers, leading to materials with improved performance characteristics for specific industrial and technological applications.
Analytical Chemistry
Xanthene-9-carboxylic acid and its derivatives are utilized in analytical methods for detecting and quantifying various substances, providing precise and reliable results in research and quality control . The compound's fluorescent properties make it particularly valuable for developing sensitive analytical techniques based on fluorescence detection.
In analytical chemistry applications, derivatives of Xanthene-9-carboxylic acid can be designed to interact specifically with target analytes, enabling selective detection and quantification. These analytical methods find applications in environmental monitoring, pharmaceutical analysis, clinical diagnostics, and food safety testing, where high sensitivity and selectivity are crucial for accurate results.
Medicinal Importance of Xanthene Derivatives
The medicinal significance of Xanthene-9-carboxylic acid and its derivatives has been increasingly recognized in recent years, with research revealing potential applications in treating various medical conditions. These compounds exhibit a range of biological activities that make them promising candidates for drug development .
Antidiabetic Activity
Xanthene derivatives have shown promise as antidiabetic agents through their ability to activate AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis . Specifically, compounds such as 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide and 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyano-phenyl)-thioureido]-ethyl}-amide have demonstrated the ability to enhance glucose uptake in muscle cells by stimulating the translocation of glucose transporter type 4 (GLUT4) .
Studies have shown that these compounds activate AMPK through an LKB1-dependent mechanism, as evidenced by the inhibition of their effects through knockdown of STK11, an ortholog of human LKB1 . In animal studies, single intravenous administration of these compounds to high-fat diet-induced diabetic mice stimulated AMPK phosphorylation in skeletal muscle and improved glucose tolerance . These findings suggest that these xanthene derivatives could potentially regulate glucose homeostasis and may be valuable in developing treatments for type 2 diabetes mellitus.
Anticancer Activity
Research has identified several xanthene derivatives with significant anticancer activity against various cancer cell lines . For example, [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide has demonstrated inhibitory effects on cancer cell growth with IC50 values ranging from 36 to 50 μM across multiple cancer cell lines, including DU-145, MCF-7, and HeLa .
Structure-activity relationship (SAR) studies have indicated that the potency of these compounds can be further enhanced through specific structural modifications, such as incorporating a 7-fluoro substituent to the base structure . Notably, these xanthene derivatives appear to function through a unique mechanism of action that differs from related acridine and xanthone anticancer agents, which typically intercalate into DNA and inhibit topoisomerase II activity .
Additional research has led to the synthesis of xanthenes from the one-pot condensation of β-naphthol and aryl aldehydes catalyzed by TaCl5 under solvent-free conventional heating conditions . These synthesized compounds were evaluated against a group of six human tumor lines, including SW-620, 502713, Colo-205 (colon), SKNSH (CNS), A-549 (lung), and PC-3 (prostate), with several compounds demonstrating potent anticancer activity .
Antitubercular Activity
Xanthene derivatives have also been evaluated for their antitubercular activity against both aerobic and dormant forms of Mycobacterium tuberculosis H37Ra (ATCC 25177) . Using the XTT and menadione assay for screening, researchers found that chlorophenyl xanthene derivatives inhibited aerobic M. tuberculosis H37Ra with a minimum inhibitory concentration (MIC) of 0.30 mg/ml (IC50=0.118 mg/ml) .
Importantly, these compounds showed higher percentage inhibition in anaerobic assays compared to rifampin, a standard antitubercular drug . This finding is particularly significant because dormant (anaerobic) tuberculosis bacteria are often responsible for persistent infections that are difficult to treat with conventional antibiotics. The ability of xanthene derivatives to target both active and dormant forms of the pathogen makes them promising candidates for developing new antitubercular agents that could potentially shorten treatment duration and combat drug-resistant strains.
Current Research and Future Prospects
The field of xanthene research continues to evolve, with ongoing investigations focused on expanding the applications and improving the properties of Xanthene-9-carboxylic acid and its derivatives. Current research trends suggest several promising directions for future development in this area.
Advanced Drug Delivery Systems
Researchers are exploring the integration of Xanthene-9-carboxylic acid derivatives into advanced drug delivery systems to enhance the efficacy and selectivity of therapeutic agents. The fluorescent properties of these compounds make them valuable for tracking drug distribution in biological systems, while their structural versatility allows for the development of targeted delivery vehicles that can selectively accumulate in specific tissues or cell types.
Future research in this area may focus on developing stimuli-responsive drug delivery systems based on xanthene derivatives, which can release therapeutic payloads in response to specific triggers such as pH changes, enzymatic activity, or light irradiation. Such smart delivery systems have the potential to significantly improve the therapeutic index of various drugs by minimizing off-target effects and enhancing local drug concentrations at disease sites.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship (SAR) studies of Xanthene-9-carboxylic acid derivatives are essential for understanding the molecular features that contribute to their biological activities. By systematically modifying the xanthene scaffold and evaluating the effects on biological activity, researchers can identify key structural elements that enhance potency, selectivity, and pharmacokinetic properties.
These SAR studies will guide the rational design of optimized xanthene derivatives with improved properties for specific applications, whether as therapeutic agents, imaging probes, or materials components. The development of computational methods for predicting structure-activity relationships in xanthene derivatives will further accelerate this process by enabling virtual screening of potential candidates before experimental validation.
Green Chemistry Approaches
The synthesis of Xanthene-9-carboxylic acid traditionally involves multiple steps and potentially hazardous reagents. Current research efforts are directed toward developing more environmentally friendly and sustainable approaches to synthesizing xanthene derivatives, in line with the principles of green chemistry. These approaches include exploring catalytic methods, solvent-free reactions, and the use of renewable resources as starting materials.
The reported synthesis of xanthenes from the one-pot condensation of β-naphthol and aryl aldehydes catalyzed by TaCl5 under solvent-free conventional heating represents a step toward more sustainable synthetic methodologies . Further advancements in this area may lead to more efficient and environmentally benign processes for producing Xanthene-9-carboxylic acid and related compounds on both laboratory and industrial scales.
Combination Therapy Approaches
The diverse biological activities of xanthene derivatives make them promising candidates for combination therapy approaches, where multiple therapeutic modalities are combined to enhance efficacy and overcome resistance mechanisms. For example, the anticancer and antitubercular properties of certain xanthene derivatives could be exploited in combination with established drugs to create synergistic treatment regimens with improved outcomes.
Research into such combination approaches may focus on identifying optimal drug pairings, determining appropriate dosing schedules, and developing co-delivery systems that ensure simultaneous presentation of the therapeutic agents at the target site. These strategies have the potential to address significant challenges in treating complex diseases such as cancer, tuberculosis, and diabetes.
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